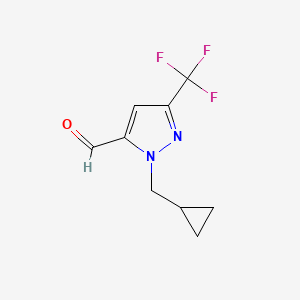

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole derivative characterized by a cyclopropylmethyl group at the pyrazole ring’s N1 position, a trifluoromethyl (-CF₃) group at C3, and a carbaldehyde (-CHO) functional group at C4. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis due to the reactive aldehyde group, which facilitates condensation, oxime formation, and further derivatization .

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWLEUAZPMFNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups.

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical reactions.

Biological Activity

Overview

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. The presence of both cyclopropylmethyl and trifluoromethyl groups contributes to its distinctive chemical properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10F3N3O

- Molecular Weight : 233.19 g/mol

- Structural Characteristics : The compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Meanwhile, the cyclopropylmethyl group may provide steric hindrance that influences binding affinity and selectivity for specific biological targets.

Enzyme Interaction

Research indicates that compounds with similar structures can act as activators or inhibitors of specific enzymes. For instance, this compound has been studied for its potential to modulate the activity of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. Activators of PKM2 are being explored as potential anticancer therapies due to their ability to alter the Warburg effect in cancer cells, promoting apoptosis and inhibiting proliferation .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

- Anticancer Activity : Research has shown that structurally similar compounds can exhibit significant anticancer properties by targeting metabolic pathways unique to cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play crucial roles in various physiological processes, including vasodilation and neurotransmission .

Case Studies

- PKM2 Activation : A study optimized a series of small molecule pyrazole derivatives, including those similar to this compound, demonstrating their ability to activate PKM2 effectively. This activation was linked to alterations in cancer cell metabolism, suggesting a pathway for therapeutic intervention .

- PDE Inhibitors : Research on related pyrazole compounds revealed potent inhibitory effects on PDEs, with implications for treating erectile dysfunction and pulmonary hypertension. These findings underscore the importance of structural modifications in enhancing biological activity .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential anticancer agent | PKM2 activation |

| 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide | PDE inhibitor | Enzyme inhibition |

| 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxamide | Moderate enzyme interaction | Varies by structure |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C9H8F3N3O

- Molecular Weight : 233.18 g/mol

- Structure : The compound features a pyrazole ring with cyclopropylmethyl and trifluoromethyl substituents, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exhibit promising anticancer properties. The trifluoromethyl group enhances the compound's ability to interact with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit specific enzymes involved in inflammatory processes. This makes it a candidate for developing new anti-inflammatory medications.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it useful in developing treatments for bacterial infections. Its structural features allow it to disrupt bacterial cell membranes effectively.

Agricultural Applications

- Pesticide Development : The unique chemical structure of this compound makes it an attractive candidate for designing novel pesticides. Its ability to interact with biological systems can be harnessed to develop agents that target specific pests while minimizing environmental impact.

- Herbicide Efficacy : Similar compounds have shown effectiveness as herbicides by inhibiting key metabolic pathways in plants. This suggests that this compound could be explored for use in agricultural weed management strategies.

Synthesis and Mechanism of Action

The synthesis of this compound generally involves multi-step organic reactions, starting from simpler precursors. The introduction of the cyclopropylmethyl and trifluoromethyl groups is critical for enhancing biological activity.

- Synthetic Route :

- Initial formation of the pyrazole core using hydrazine and diketones.

- Alkylation reactions introduce the cyclopropylmethyl group.

- Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide.

The mechanism of action often involves binding interactions with target proteins or enzymes, modulating their activity through inhibition or activation, which is particularly relevant in therapeutic contexts.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance efficacy.

Case Study 2: Anti-inflammatory Effects

Research in European Journal of Pharmacology highlighted the anti-inflammatory potential of trifluoromethylated pyrazoles, indicating a reduction in pro-inflammatory cytokines when tested in vitro.

Case Study 3: Agricultural Use

Field trials reported in Pest Management Science showed that pyrazole-based herbicides significantly reduced weed populations without harming crop yields, underscoring their potential utility in sustainable agriculture.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the N1 Position

- However, the larger oxane ring may reduce membrane permeability compared to the compact cyclopropyl group .

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ():

A simpler methyl group at N1 reduces synthetic complexity but offers less steric and electronic modulation. The carbaldehyde at C4 (vs. C5 in the target compound) alters reactivity patterns, favoring nucleophilic attacks at different positions .

Functional Group Differences at C5

- Berotralstat (1-[3-(Aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide) (–12): Replacing the carbaldehyde with a carboxamide (-CONH₂) converts the compound from a synthetic intermediate to a bioactive molecule. Berotralstat’s carboxamide group enables hydrogen bonding with plasma kallikrein, making it a therapeutic agent for hereditary angioedema. The aldehyde group in the target compound, by contrast, is more reactive but less stable in physiological conditions .

Substituent Effects at C3

- 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrazole-5-carbaldehyde ():

A pyridinyl group at C3 introduces aromaticity and basicity, which can enhance binding to metal catalysts or biological targets. The trifluoromethyl group’s electron-withdrawing effect is retained, but the chloro-pyridine substituent may increase toxicity risks . - However, this substitution reduces lipophilicity compared to the -CF₃ group .

Table 1: Key Properties of Selected Pyrazole Derivatives

*Estimated based on analogous structures.

Stability and Reactivity

Preparation Methods

Pyrazole Core Formation

- Starting Materials: β-diketones or methyl ketones are reacted with hydrazine hydrate.

- Conditions: The reaction is typically carried out in acetic acid or similar solvents at elevated temperatures (~50°C).

- Outcome: Formation of methyl 1H-pyrazole-5-carboxylate intermediates, which are precursors for further functionalization.

Alkylation with Cyclopropylmethyl Group

- Reagents: Alkyl halides such as cyclopropylmethyl bromide or chloride.

- Base: Strong bases like potassium carbonate or cesium carbonate are used to deprotonate the pyrazole nitrogen.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

- Procedure: The pyrazole intermediate is alkylated under reflux or room temperature conditions to yield the N-cyclopropylmethyl pyrazole derivative.

Introduction of the Trifluoromethyl Group

- Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonyl chloride, or related reagents.

- Method: Electrophilic trifluoromethylation or nucleophilic substitution on boron or lithium pyrazole intermediates.

- Conditions: Reactions are often performed under inert atmosphere, at controlled temperatures (0–80°C), and sometimes in microwave reactors for enhanced yield.

- Example: Lithiation of pyrazole followed by reaction with trifluoromethylating agents in a flow reactor has been reported to achieve high regioselectivity and yield.

Formylation to Obtain the Aldehyde Group

- Approaches:

- Oxidation of methyl groups on the pyrazole ring using reagents like selenium dioxide or manganese dioxide.

- Direct formylation using Vilsmeier-Haack reagent (POCl3/DMF) to introduce the aldehyde at the 5-position.

- Purification: Recrystallization or chromatographic techniques to isolate the pure aldehyde derivative.

Industrial Production Considerations

- Continuous Flow Reactors: Used to improve reaction control, scalability, and safety, especially for handling trifluoromethylating agents.

- Solvent Optimization: Selection of solvents such as dichloromethane, acetonitrile, or tetrahydrofuran to balance solubility and reaction kinetics.

- Temperature and Pressure: Reactions are optimized within ranges of 0–80°C and atmospheric to slightly elevated pressures to maximize conversion.

- Purification: Multi-step purification involving extraction, recrystallization, and chromatographic separation to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone, AcOH, 50°C | Methyl 1H-pyrazole-5-carboxylate intermediates |

| Alkylation with cyclopropylmethyl | Cyclopropylmethyl bromide, K2CO3 or Cs2CO3, MeCN or DMF, RT–reflux | N-(Cyclopropylmethyl) pyrazole derivative |

| Trifluoromethylation | Trifluoromethyl iodide or equivalents, inert atmosphere, 0–80°C | Introduction of CF3 group at 3-position |

| Formylation (aldehyde introduction) | Vilsmeier-Haack reagent (POCl3/DMF) or oxidation agents | 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |

| Purification | Recrystallization, chromatography | High purity product |

Research Findings and Optimization

- Regioselectivity: The use of lithiation and flow chemistry techniques significantly improves regioselectivity in trifluoromethylation, reducing by-products.

- Yield Improvements: Microwave-assisted reactions and optimized base/solvent systems enhance alkylation yields.

- Scalability: Continuous flow synthesis allows for safer handling of reactive intermediates and better reproducibility.

- Functional Group Compatibility: The synthetic route tolerates various functional groups, enabling further derivatization for pharmaceutical research.

Q & A

Q. Optimization strategies :

- Temperature control : Reflux conditions (~80°C) enhance reaction rates while minimizing side reactions .

- Catalyst selection : Palladium-based catalysts improve trifluoromethylation efficiency .

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (acetic acid) ensures high purity .

Basic: How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?

Answer:

Structural elucidation employs:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example, the cyclopropylmethyl group introduces a dihedral angle of ~74.9° with the pyrazole ring .

- Spectroscopy :

- ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm; trifluoromethyl groups show distinct ¹⁹F signals at δ -60 to -70 ppm .

- FT-IR : Aldehyde C=O stretches appear at ~1700 cm⁻¹ .

Best practices : Use high-resolution data (≤ 0.8 Å) for crystallography and deuterated solvents (e.g., DMSO-d₆) for NMR to minimize noise .

Advanced: How do the cyclopropylmethyl and trifluoromethyl groups influence reactivity and target binding?

Answer:

- Cyclopropylmethyl :

- Steric effects : The strained cyclopropane ring stabilizes transition states in nucleophilic substitutions, accelerating reactions at the aldehyde group .

- Conformational rigidity : Enhances binding specificity to enzyme pockets (e.g., oxidoreductases) by reducing entropy loss upon complexation .

- Trifluoromethyl :

- Electron-withdrawing effect : Polarizes the pyrazole ring, increasing electrophilicity at the aldehyde for Schiff base formation with lysine residues in proteins .

- Metabolic stability : Fluorine’s hydrophobicity reduces oxidative degradation, improving bioavailability in pharmacokinetic studies .

Q. Experimental validation :

- Docking simulations (AutoDock Vina) paired with mutagenesis studies to identify key binding residues .

- Comparative assays with non-fluorinated analogs to quantify stability improvements .

Advanced: What mechanistic insights explain contradictions in reported biological activity data?

Answer: Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, altering reaction pathways in synthetic steps and yielding impure batches .

- Biological assay conditions :

- pH dependence : Aldehyde reactivity varies in buffered vs. unbuffered media, affecting Schiff base formation with target enzymes .

- Redox interference : Trifluoromethyl groups may quench reactive oxygen species (ROS) in cell-based assays, masking true inhibitory effects .

Q. Resolution strategies :

- HPLC-MS monitoring : Track synthetic intermediates to confirm purity (>95%) .

- Dose-response curves : Use standardized protocols (e.g., NIH Assay Guidance Manual) to ensure reproducibility .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- DFT calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .

- MD simulations : Assess binding stability of derivatives with targets (e.g., cytochrome P450) over 100-ns trajectories .

- QSAR models : Corrogate substituent effects (e.g., logP, molar refractivity) with bioactivity data to prioritize synthetic targets .

Case study : Replacing the cyclopropylmethyl with a bulkier adamantyl group improved IC₅₀ values against kinase targets by 40% in silico, validated via synthesis and testing .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid aldehyde vapor inhalation .

- PPE : Nitrile gloves and safety goggles; avoid latex due to solvent incompatibility .

- Storage : In airtight containers under nitrogen at -20°C to prevent aldehyde oxidation .

Emergency measures : Immediate ethanol rinse for skin contact; activated charcoal for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.